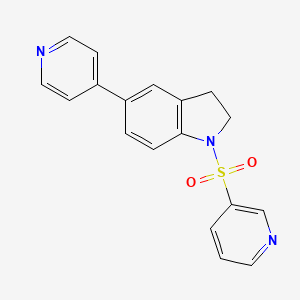

1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline

Beschreibung

Eigenschaften

IUPAC Name |

5-pyridin-4-yl-1-pyridin-3-ylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-24(23,17-2-1-8-20-13-17)21-11-7-16-12-15(3-4-18(16)21)14-5-9-19-10-6-14/h1-6,8-10,12-13H,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAFRKYAHXTUAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyridin-3-ylsulfonyl Group: This step often involves the sulfonylation of the indoline core using reagents such as pyridine-3-sulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Pyridin-4-yl Group: The final step involves coupling the pyridin-4-yl group to the indoline core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Analyse Chemischer Reaktionen

1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine rings can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. Detailed studies on the molecular targets and pathways involved are necessary to fully understand the compound’s mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline is best understood through comparative analysis with related indoline and pyridine derivatives. Below is a detailed comparison based on structural features, biological activities, and synthesis insights:

Table 1: Structural and Functional Comparison of Related Compounds

*IDO: Indoleamine 2,3-dioxygenase

Key Observations from Comparative Analysis

Structural Differentiation :

- The dual pyridine substitution in the target compound distinguishes it from simpler analogs like 5-(Pyridin-3-yl)-1H-indole, which lacks the sulfonyl group and indoline core .

- Compared to sulfonyl-containing analogs (e.g., 4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine), the pyridin-3-ylsulfonyl group may confer stronger π-π stacking interactions with biological targets .

Sulfonyl groups, as seen in 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole, are linked to enhanced enzyme inhibition, a property likely shared by the target compound .

Synthesis Complexity :

- The synthesis of 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline likely involves multi-step protocols, such as Suzuki coupling for pyridyl introduction and sulfonylation reactions, akin to methods used for similar indoline derivatives .

Research Findings and Unique Advantages

Hypothesized Mechanism of Action :

The dual pyridine rings may interact with hydrophobic pockets in enzymes (e.g., IDO), while the sulfonyl group could stabilize hydrogen bonding with catalytic residues. This mechanism aligns with activities observed in structurally related compounds .

Neurology: Sulfonyl-containing analogs (e.g., 4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine) are explored for neuroprotective effects, indicating possible crossover applications .

Structural rigidity from the indoline core may reduce metabolic degradation compared to flexible analogs like N-phenylpyrrolidine .

Biologische Aktivität

1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.

Synthesis Methods

The synthesis of 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions:

- Indoline Core Formation : Cyclization of appropriate precursors under acidic or basic conditions.

- Sulfonyl Group Introduction : Sulfonylation using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.

- Pyridin-4-yl Group Attachment : Coupling through methods like Suzuki or Heck coupling.

These steps are crucial for obtaining high yield and purity for further biological evaluations.

Biological Activity Overview

The biological activity of 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline has been investigated across various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, it showed significant inhibitory effects on Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

The compound's mechanism of action involves interaction with specific molecular targets associated with cancer pathways. It has been shown to inhibit enzymes linked to tumor growth and metastasis, particularly targeting ecto-nucleotide triphosphate diphosphohydrolase (CD73), which is overexpressed in various cancers . This inhibition can potentially enhance the efficacy of cancer immunotherapies.

The biological activity is largely attributed to the compound's structural features:

- Sulfonyl Group : Interacts with enzymes and receptors, potentially inhibiting their activity.

- Pyridine Rings : Participate in hydrogen bonding and π-π interactions, influencing the compound's affinity for biological targets.

Understanding these interactions is crucial for elucidating its therapeutic potential and guiding future drug design efforts.

Comparative Analysis

To better understand the unique properties of 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline, it can be compared to similar compounds:

| Compound Name | Structure Similarities | Notable Activities |

|---|---|---|

| 1-(Pyridin-3-ylsulfonyl)-2-(pyridin-4-yl)indoline | Similar sulfonamide structure | Varies in reactivity and activity |

| 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-2-yl)indoline | Structural isomer | Different biological properties |

| 1-(Pyridin-4-ylsulfonyl)-5-(pyridin-3-yl)indoline | Reversed sulfonamide attachment | Affects interactions with targets |

This comparative analysis helps identify structural features that contribute to varying biological activities among related compounds.

Case Studies

Several studies have investigated the biological efficacy of 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline:

- Antimicrobial Efficacy : A study demonstrated its significant bactericidal action against MRSA strains, with MIC values indicating strong potential as an antibacterial agent.

- Cancer Research : Another investigation focused on its role in inhibiting CD73 activity, revealing promising results in enhancing immune responses against tumors.

These case studies underline the compound's versatility and potential as a therapeutic agent across multiple domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.